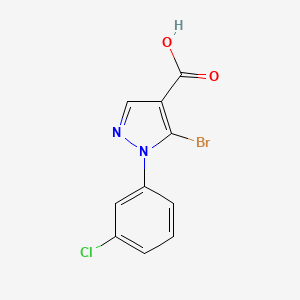![molecular formula C14H12ClNO4S B1333108 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 250714-42-2](/img/structure/B1333108.png)
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a chemical entity that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves palladium-catalyzed reactions or the use of carboxylic acid additives to improve yields. For instance, the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles containing a 2-chlorophenylsulfonyl group has been shown to be enhanced by carboxylic acid additives, with phenylacetic acid providing significant yield improvement . This suggests that similar catalytic systems and additives might be applicable in the synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid can be complex, with potential for interactions such as noncovalent acid-base interactions, as seen in the helicity induction on poly(phenylacetylene)s . The presence of chlorophenyl groups can also influence the molecular docking and binding orientations, as observed in the inhibition of trypanothione reductase by quaternary arylalkylammonium compounds .
Chemical Reactions Analysis
Chemical reactions involving chlorophenyl sulfides and related structures can lead to various bioactive compounds. For example, quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides have shown strong antitrypanosomal and antileishmanial activity . The reactivity of such compounds can be influenced by the presence of electron-withdrawing groups like chloro and sulfonyl, which may also be relevant for the chemical reactions of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-containing compounds can vary widely. For instance, the sulfonation reactions of chlorophenols with sulfuric acid and SO3 indicate that the substituents on the phenyl ring can significantly affect the outcome of such reactions . This implies that the 2-chlorophenylsulfonyl group in 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid could similarly influence its reactivity and physical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
A study highlighted the synthesis of various sulfonamides and quinazolinones using a derivative of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. These compounds showed significant antibacterial and antifungal activities, indicating potential in microbial studies (Patel et al., 2010).
Catalysis and Chemical Synthesis
Carboxylic acid additives, including phenylacetic acid, have been found to enhance the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles, which contain a 2-chlorophenylsulfonyl group. This points to its role in facilitating novel chemical syntheses (Moon & Stephens, 2013).
Synthesis of GABA B Receptor Antagonists
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, as lower homologues of baclofen, phaclofen, and saclofen, demonstrates the use of chlorinated acids in the development of GABA B receptor antagonists (Abbenante, Hughes, & Prager, 1997).
Antiviral Applications
Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, indicated potential antiviral activities against the tobacco mosaic virus (Chen et al., 2010).
Polymer Synthesis
Studies on the synthesis of optically active poly(azo-ester-imide)s via interfacial polycondensation involved derivatives of 2-chlorophenylsulfonamide, illustrating its application in advanced polymer chemistry (Hajipour et al., 2009).
Pharmaceutical Synthesis
The compound has been used in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots, highlighting its significance in pharmaceutical chemistry (Hu Jia-peng, 2012).
Thromboxane Receptor Antagonism
Research on the synthesis of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]octanoic acid derivatives demonstrated their potential as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-8-4-5-9-12(11)21(19,20)16-13(14(17)18)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRZHFHHCWGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377530 |
Source


|
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
CAS RN |
250714-42-2 |
Source


|
| Record name | α-[[(2-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)



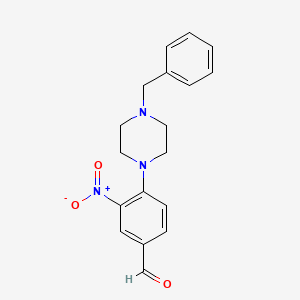
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)
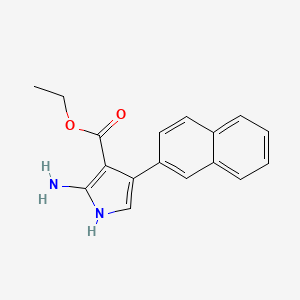
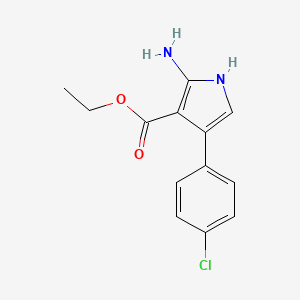
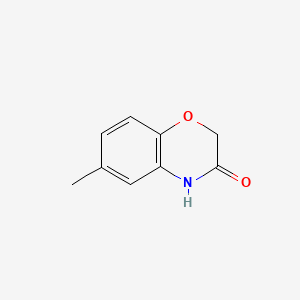
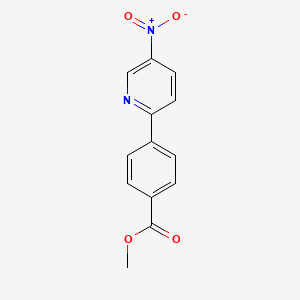
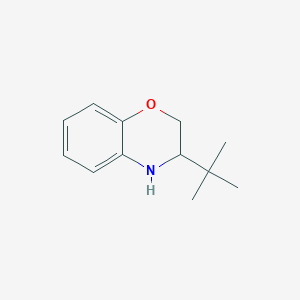
![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)
